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Pyrrolo[2,3-d]pyrimidine derivative 24 -

Pyrrolo[2,3-d]pyrimidine derivative 24

Catalog Number: EVT-10967835
CAS Number:
Molecular Formula: C24H23N5O4
Molecular Weight: 445.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pyrrolo[2,3-d]pyrimidine derivatives, including the specific compound referred to as Pyrrolo[2,3-d]pyrimidine derivative 24, have garnered significant attention in the fields of medicinal chemistry and drug discovery due to their diverse biological activities. These compounds are characterized by their unique bicyclic structure, which integrates a pyrrole and a pyrimidine moiety, offering a versatile scaffold for the development of pharmaceutical agents. The synthesis and functionalization of these derivatives have been explored extensively to enhance their efficacy against various biological targets, particularly in cancer therapy.

Classification

Pyrrolo[2,3-d]pyrimidine derivatives can be classified based on their substituents and modifications. They are often categorized into various subclasses depending on their specific structural features and functional groups, which significantly influence their biological activities. For instance, derivatives with halogenated benzylidene groups have shown promising cytotoxic effects against cancer cell lines .

Synthesis Analysis

Methods

The synthesis of Pyrrolo[2,3-d]pyrimidine derivative 24 can be achieved through several methodologies. One effective approach is the one-pot three-component reaction involving:

  1. Reactants: Aryl glyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives.
  2. Catalyst: Tetrabutylammonium bromide (5 mol%).
  3. Solvent: Ethanol.
  4. Temperature: 50 °C.

This method allows for the formation of polyfunctionalized derivatives in high yields without the need for extensive purification processes . The reaction proceeds via a sequence that includes Knoevenagel condensation followed by intermolecular condensation.

Technical Details

The reaction mechanism involves:

  • Formation of an intermediate through the condensation of 6-amino-1,3-dimethyluracil with arylglyoxals.
  • Subsequent reaction with barbituric acid leading to the desired Pyrrolo[2,3-d]pyrimidine structure after dehydration.

The use of tetrabutylammonium bromide enhances the reaction rate and yield by stabilizing ionic intermediates .

Molecular Structure Analysis

Structure

Pyrrolo[2,3-d]pyrimidine derivative 24 features a bicyclic structure that incorporates both pyrrole and pyrimidine rings. The general formula can be represented as follows:

CxHyNz\text{C}_{x}\text{H}_{y}\text{N}_{z}

where xx, yy, and zz denote the number of carbon, hydrogen, and nitrogen atoms respectively.

Data

Detailed structural analysis can be performed using techniques such as:

  • Infrared spectroscopy (IR)
  • Nuclear magnetic resonance spectroscopy (NMR)
  • Mass spectrometry (MS)

These techniques confirm the presence of characteristic functional groups and assist in elucidating the compound's structure.

Chemical Reactions Analysis

Reactions

Pyrrolo[2,3-d]pyrimidine derivatives can undergo various chemical reactions that facilitate further functionalization. Key reactions include:

  • Nucleophilic substitutions
  • Electrophilic aromatic substitutions
  • Condensation reactions with other heterocycles.

Technical Details

For instance, one study demonstrated that Pyrrolo[2,3-d]pyrimidine derivatives can react with halogenated aldehydes to form benzylidene-benzohydrazide derivatives through a series of steps involving hydrazone formation followed by cyclization processes .

Mechanism of Action

Process

The mechanism of action for Pyrrolo[2,3-d]pyrimidine derivative 24 primarily involves its interaction with specific biological targets such as kinases. The compound exhibits inhibitory activity against several kinases involved in cancer progression.

Data

For example, compound 5k derived from Pyrrolo[2,3-d]pyrimidine has shown significant inhibition against enzymes such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), with IC50 values ranging from 40 to 204 nM . This highlights its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

Pyrrolo[2,3-d]pyrimidine derivative 24 typically exhibits:

  • Melting points that vary based on substituents.
  • Solubility in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

Chemical properties include stability under various pH conditions and reactivity towards electrophiles or nucleophiles depending on the functional groups present on the pyrrolo[2,3-d]pyrimidine core.

Applications

Pyrrolo[2,3-d]pyrimidine derivatives are extensively researched for their potential applications in:

  • Anticancer therapies: Many derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Kinase inhibitors: Targeting specific kinases involved in cell signaling pathways.
  • Drug development: Serving as lead compounds for synthesizing new pharmaceuticals with enhanced efficacy and reduced side effects.

The ongoing research into these compounds continues to reveal their significance in medicinal chemistry and potential therapeutic applications across various diseases.

Introduction to Pyrrolo[2,3-d]pyrimidine Scaffold in Targeted Cancer Therapy

Structural Significance as Purine Isostere in Kinase Inhibition

Pyrrolo[2,3-d]pyrimidine derivatives function as privileged scaffolds in kinase inhibitor design due to their role as deaza analogs of purine nucleobases. This structural framework mimics the adenine moiety of ATP, enabling competitive binding at the kinase catalytic site. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring form critical hydrogen bonds with kinase hinge residues, while the pyrrole ring provides a planar hydrophobic surface for van der Waals interactions [2] [4]. This dual functionality allows pyrrolo[2,3-d]pyrimidines to achieve high-affinity kinase inhibition with optimized selectivity profiles.

The scaffold's versatility is enhanced by substituent modifications at key positions:

  • C4-position: Accommodates aromatic or aliphatic amino groups that project into hydrophobic pockets II/III of the kinase domain, enhancing selectivity [8] [10].
  • C6-position: Halogen atoms (Cl, F) improve cellular permeability and induce steric complementarity with gatekeeper residues [1] [8].
  • C2-position: Trichloromethyl groups (e.g., in derivative 14a) modulate electron distribution and enhance apoptosis induction via Bcl-2 suppression [1].

Table 1: Kinase Domain Interactions Enabled by Pyrrolo[2,3-d]pyrimidine Scaffold

Kinase Domain ElementBinding InteractionBiological Consequence
Hinge region (Backbone)Hydrogen bonding via N1 and N3ATP-competitive inhibition
Hydrophobic pocket IPyrrole ring van der Waals forcesBinding affinity enhancement
Allosteric pocketC4-amino substituentsKinase isoform selectivity
Gatekeeper regionC6-halogen steric complementarityResistance mitigation

Historical Development of Pyrrolopyrimidine-Based Kinase Inhibitors

The evolution of pyrrolopyrimidine kinase inhibitors began with the discovery of sunitinib analogs in the early 2000s, which established the scaffold's viability for VEGFR/PDGFR inhibition [8] [10]. This spurred systematic exploration of substitutions to optimize pharmacokinetic and inhibition profiles:

  • First-generation derivatives (2006-2010): Focused on Janus kinase (JAK) inhibition, yielding compounds like tofacitinib (JAK3 IC₅₀ = 1 nM). These established the essential C2-C3 pyrrole motif for hinge binding but exhibited limited kinase selectivity [5].
  • Second-generation optimizations (2011-2020): Introduced halogenated benzylidene hydrazides at C4 (e.g., compound 5k) to enable multi-kinase inhibition (EGFR IC₅₀ = 40 nM, VEGFR2 IC₅₀ = 204 nM) [8]. Microwave-assisted synthesis techniques reduced reaction times from 24 hours to <30 minutes, improving access to novel derivatives like trichloromethyl-substituted compound 14a [1].
  • Current innovations (2021-present): HPK1 inhibitors (e.g., compound 31, IC₅₀ = 3.5 nM) leverage C7 substitutions to modulate T-cell activation for immunotherapy applications [6].

Table 2: Milestones in Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Development

Time PeriodKey DerivativesPrimary TargetsTechnical Advancements
2005-2010Tofacitinib analogsJAK3, EGFRConventional thermal synthesis
2011-2020Sunitinib-inspired hybrids (5k, 14a)VEGFR2, CDK2, Bcl-2Microwave-assisted synthesis; Halogen incorporation
2021-PresentHPK1 inhibitors (31)MAP4K1 (HPK1)Selective C7 functionalization; Immuno-oncology focus

Clinical Relevance in Multi-Targeted Kinase Inhibition Strategies

Pyrrolo[2,3-d]pyrimidine derivatives address a critical challenge in oncology: simultaneous inhibition of complementary oncogenic pathways to overcome compensatory signaling and resistance. Derivative 6f exemplifies this strategy, exhibiting balanced inhibition of EGFR (IC₅₀ = 58 nM), Her2 (IC₅₀ = 62 nM), and CDK2 (IC₅₀ = 84 nM) – a profile unobtainable with monotherapies [10]. This multi-targeted activity translates to enhanced in vitro efficacy, as evidenced by:

  • Cell cycle arrest: Derivative 6n induces G1/S phase arrest in HepG2 cells at 5 μM, mediated by CDK2 suppression and subsequent Rb hypophosphorylation [10].
  • Apoptosis induction: Compound 5k upregulates caspase-3 (4.9-fold) and Bax (3.1-fold) while downregulating Bcl-2 (67% reduction) in hepatocellular carcinoma models, confirming intrinsic apoptosis pathway activation [8].
  • Synergistic signaling blockade: Derivatives like 6j concurrently inhibit VEGFR2 (IC₅₀ = 38 nM) and Her2 (IC₅₀ = 115 nM), disrupting angiogenesis and proliferation signals in breast cancer xenografts [10].

Table 3: Enzyme Inhibition Profiles of Key Pyrrolo[2,3-d]pyrimidine Derivatives

DerivativeEGFR IC₅₀ (nM)Her2 IC₅₀ (nM)VEGFR2 IC₅₀ (nM)CDK2 IC₅₀ (nM)Primary Cancer Model
5k4089204139HepG2 (Liver)
6f58629784HepG2 (Liver)
6j>50011538>500MCF7 (Breast)
6n1211347867HepG2 (Liver)
Sunitinib*289422261183Reference

*Reference multi-kinase inhibitor

Molecular docking analyses reveal that C4-amino-linked hydrazone groups (e.g., in 5k) form salt bridges with VEGFR2 Lys868 and π-stacking with Phe1047, while the pyrrolopyrimidine core maintains conserved hydrogen bonds with Cys919 [8] [10]. This dual binding mode enables simultaneous engagement with non-homologous kinase domains, providing a structural basis for the scaffold's multi-target efficacy.

Table 4: Summary of Key Pyrrolo[2,3-d]pyrimidine Derivatives Mentioned

DerivativeStructural FeaturesPrimary Biological TargetsReported Activities
14a2-Trichloromethyl, 6-ClBcl-2MCF7 IC₅₀ = 1.7 μg/ml; Bcl-2 downregulation
5kHalogenated benzylidene hydrazideEGFR, Her2, VEGFR2Multi-kinase inhibition; Caspase-3 activation
31C7 modificationsHPK1HPK1 IC₅₀ = 3.5 nM; SLP76 phosphorylation inhibition
6fHydrazone linkerEGFR, Her2, CDK2G1/S arrest; Multi-kinase inhibition
6jSelective VEGFR2 inhibitorVEGFR2VEGFR2 IC₅₀ = 38 nM; Anti-angiogenic

Properties

Product Name

Pyrrolo[2,3-d]pyrimidine derivative 24

IUPAC Name

N-[3-[[2-[4-(2-methoxyethoxy)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide

Molecular Formula

C24H23N5O4

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C24H23N5O4/c1-3-21(30)26-17-5-4-6-19(15-17)33-23-20-11-12-25-22(20)28-24(29-23)27-16-7-9-18(10-8-16)32-14-13-31-2/h3-12,15H,1,13-14H2,2H3,(H,26,30)(H2,25,27,28,29)

InChI Key

GVVINAQSLGCCRZ-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=C(C=C1)NC2=NC3=C(C=CN3)C(=N2)OC4=CC=CC(=C4)NC(=O)C=C

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